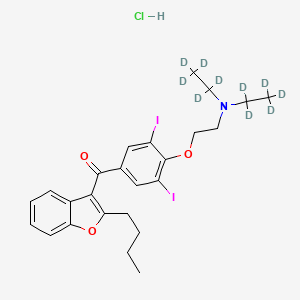

Amiodarone-d10hydrochloride

Beschreibung

Amiodarone-d10 hydrochloride is a deuterium-labeled analog of amiodarone hydrochloride, a class III antiarrhythmic agent. This stable isotope-labeled compound (CAS: 1261393-77-4) is primarily used in pharmacological research as an internal standard for quantitative analysis via mass spectrometry. Its molecular formula is C₂₅H₁₉D₁₀I₂NO₃·HCl, with a molecular weight of 656.37 g/mol . Amiodarone-d10 hydrochloride retains the core pharmacological activity of its parent compound, including inhibition of ATP-sensitive potassium channels (IC₅₀: 19.1 μM for amiodarone) and modulation of voltage-gated sodium channels . It is characterized by a purity >98% and is available in research-grade quantities (1–50 mg) .

Eigenschaften

Molekularformel |

C25H30ClI2NO3 |

|---|---|

Molekulargewicht |

691.8 g/mol |

IUPAC-Name |

[4-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone;hydrochloride |

InChI |

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i2D3,3D3,5D2,6D2; |

InChI-Schlüssel |

ITPDYQOUSLNIHG-XYDKDKLNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)C([2H])([2H])C([2H])([2H])[2H].Cl |

Kanonische SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Amiodaron-d10-Hydrochlorid beinhaltet die Einarbeitung von Deuteriumatomen in das Amiodaronmolekül. Dies kann durch verschiedene Methoden erreicht werden, einschließlich der Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Ein gängiger Ansatz ist es, mit deuteriertem Benzofuran zu beginnen und mit der Standard-Syntheseroute für Amiodaron fortzufahren, die mehrere Schritte wie Halogenierung, Veretherung und Aminierung umfasst .

Industrielle Produktionsverfahren

Die industrielle Produktion von Amiodaron-d10-Hydrochlorid folgt ähnlichen Prinzipien, aber in größerem Maßstab. Der Prozess beinhaltet eine präzise Steuerung der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Oxidation Reactions

Amiodarone-d10 hydrochloride undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| H₂O₂ | Acidic/neutral medium | Hydroxylated derivatives (e.g., -OH) |

| KMnO₄ | Alkaline medium | Ketone or carboxylic acid derivatives |

Example :

-

Oxidation of the benzofuran moiety produces hydroxylated intermediates, critical for metabolite studies.

Reduction Reactions

Reductive pathways are employed to modify functional groups:

| Reducing Agent | Conditions | Major Product |

|---|---|---|

| NaBH₄ | EtOH, RT | Alcohols (deuterated) |

| LiAlH₄ | Dry ether | Amines (deuterated) |

Application :

-

Reduction of ketone groups generates deuterated alcohols for isotopic tracing.

Substitution Reactions

Halogenation and nucleophilic substitutions are prominent :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Electrophilic Iodination | I₂, Cs₂CO₃, ethanol, reflux | 3,5-Diiodo derivatives |

| Nucleophilic Substitution | NaN₃, DMF, 60°C | Azide-functionalized analogs |

Note :

Metabolic Reactions

In biological systems, Amiodarone-d10 hydrochloride undergoes phase I and II metabolism :

| Phase | Enzymes/Pathways | Major Metabolites |

|---|---|---|

| I | CYP3A4-mediated oxidation | Desethylamiodarone-d10 (DEA-d10) |

| II | Glucuronidation (UGT enzymes) | Glucuronide conjugates |

Key Findings :

-

DEA-d10 retains pharmacological activity and contributes to long tissue retention (half-life: 25–100 days) .

-

Deuterium labeling slows metabolic degradation, enhancing pharmacokinetic studies.

Stability and Degradation

Under extreme conditions, degradation occurs via:

-

Hydrolysis : Acidic/basic conditions cleave the ether linkage.

-

Thermal Decomposition : >200°C leads to iodine release and benzofuran breakdown.

Wissenschaftliche Forschungsanwendungen

Amiodaron-d10-Hydrochlorid wird in der wissenschaftlichen Forschung für verschiedene Anwendungen umfangreich eingesetzt:

Chemie: Es dient als Referenzstandard in der Massenspektrometrie, um den Metabolismus von Amiodaron zu untersuchen.

Biologie: Forscher verwenden es, um die biologischen Pfade zu untersuchen, die am Metabolismus und der Wirkung von Amiodaron beteiligt sind.

Medizin: Es hilft beim Verständnis der Pharmakokinetik und Pharmakodynamik von Amiodaron, was zur Entwicklung sichererer und effektiverer Antiarrhythmika beiträgt.

Wirkmechanismus

Amiodaron-d10-Hydrochlorid übt seine Wirkung aus, indem es Kaliumkanäle blockiert, was die Repolarisationsphase des kardialen Aktionspotenzials verlängert. Diese Wirkung hilft, den Herzrhythmus zu stabilisieren und Arrhythmien zu verhindern. Die Verbindung weist auch Eigenschaften anderer Antiarrhythmika-Klassen auf, darunter Natriumkanalblockade, Beta-adrenerge Blockade und Calciumkanalblockade. Diese kombinierten Wirkungen tragen zu seiner Wirksamkeit bei der Behandlung verschiedener Arten von Herzarrhythmien bei .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Efficacy in Arrhythmia Models: Amiodarone-d10 demonstrates equivalent ion channel blockade to the parent compound in vitro but lacks in vivo efficacy data due to its non-therapeutic design .

- Cost and Accessibility: Deuterated compounds are 10–20× more expensive than non-deuterated versions (e.g., amiodarone-d10 at ~$500/mg vs. amiodarone HCl at \sim$50/mg), limiting their use to well-funded laboratories .

Biologische Aktivität

Amiodarone-d10 hydrochloride is a deuterated form of amiodarone, a well-known class III antiarrhythmic drug. This compound exhibits significant biological activity, particularly in the modulation of ion channels in cardiac cells, which is crucial for its therapeutic effects.

Target of Action

Amiodarone-d10 primarily targets the ATP-sensitive potassium channel , influencing cardiac action potentials and arrhythmias.

Mode of Action

As a class III antiarrhythmic agent, it prolongs the action potential duration (APD) by inhibiting potassium currents during the repolarization phase of the cardiac cycle. This mechanism helps to stabilize heart rhythms and prevent arrhythmias.

Pharmacokinetics

The pharmacokinetics of amiodarone-d10 are complex, characterized by extensive tissue accumulation and a long half-life (50-60 days). This prolonged presence in the body can lead to variable effects on cardiac excitability and conductivity.

Amiodarone-d10 hydrochloride impacts various biochemical pathways:

- Ion Channel Modulation : It blocks sodium (Na+), calcium (Ca2+), and potassium (K+) channels, which affects both depolarization and repolarization phases of cardiac action potentials.

- Cellular Effects : In cardiac cells, this compound influences cellular functions by altering ion fluxes, which can lead to changes in contractility and excitability.

Research Applications

Amiodarone-d10 hydrochloride has several applications in scientific research:

- Pharmacokinetic Studies : The deuterium labeling allows for precise tracking of drug metabolism and distribution.

- Metabolic Pathway Analysis : It aids in understanding metabolic pathways and identifying metabolites formed during drug metabolism.

- Drug Interaction Studies : Researchers utilize it to investigate interactions with other drugs, providing insights into potential drug-drug interactions.

Case Studies

A notable case study highlighted the adverse effects associated with amiodarone treatment. A 73-year-old female patient developed multi-organ toxicity after chronic administration of amiodarone. Symptoms included gastrointestinal distress and abnormal liver and thyroid function tests. Imaging revealed lung and liver changes indicative of amiodarone toxicity. After discontinuing amiodarone, her symptoms improved significantly, demonstrating the importance of monitoring for potential side effects during treatment .

Stability and Degradation Studies

Stability studies have shown that amiodarone hydrochloride can degrade under various conditions. For instance:

- Exposure to acidic or alkaline conditions resulted in over 20% degradation.

- The formation of impurities was noted when subjected to heat or humidity.

These findings underscore the importance of stability testing for ensuring the efficacy and safety of pharmaceutical formulations containing amiodarone .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Ion Channel Blocking | Inhibits Na+, Ca2+, and K+ channels; stabilizes cardiac action potentials |

| Antiarrhythmic Properties | Prolongs APD; reduces frequency of arrhythmias |

| Tissue Accumulation | Long half-life leading to prolonged effects; potential for toxicity |

| Research Applications | Used in pharmacokinetic studies, metabolic pathway analysis, drug interaction studies |

Q & A

Q. How should researchers design studies to evaluate the pro-arrhythmic risks of Amiodarone-d10 in preclinical models?

- Methodological Answer :

- In Vivo Models : Use Langendorff-perfused hearts or telemetry-instrumented animals for ECG monitoring (QT interval prolongation).

- In Silico : Apply cardiac action potential models (e.g., O’Hara-Rudy dynamic) to simulate hERG blockade.

- Biomarkers : Measure serum thyroid hormone levels (T3/T4) to assess off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.